molecular formula C12H11NO5 B2607334 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate CAS No. 30364-57-9

2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate

Cat. No. B2607334
CAS RN: 30364-57-9
M. Wt: 249.222
InChI Key: KKOKMSBDDPQUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate” is a chemical compound with the molecular formula C12H11NO5 . It has a molecular weight of 249.22 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate” include a molecular weight of 249.22 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Fluorescent Labeling in Biopolymers

2,5-Dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, a derivative of 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate, has been synthesized for labeling amine residues in biopolymers. It demonstrates stable covalent labeling and is sensitive to solution pH, making it useful as a nucleic acid probe in homogeneous assay formats (Crovetto et al., 2008).

Synthesis of Pyrrolidin-2-ones

Research involving the synthesis of novel N-substituted pyrrolidin-2-ones, cyclic analogues of certain compounds, has utilized derivatives of 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate. This synthesis contributes to the understanding of these compounds’ structural and functional properties (Ebrik et al., 1998).

Development of Anticonvulsants

A study synthesized a range of compounds, including N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, as potential new hybrid anticonvulsant agents. These compounds, derived from 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate, showed promising results in preclinical seizure models (Kamiński et al., 2015).

Liquid Crystal Research

Studies on 2-hydroxypyridine ester-based liquid crystals, which include derivatives of 2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate, have contributed to the understanding of mesophase behavior, stability ranges, and the effect of molecular structure on liquid crystal properties (Hagar et al., 2020).

Safety And Hazards

The safety information for “2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-9-4-2-8(3-5-9)12(16)18-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOKMSBDDPQUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 4-methoxybenzoate

Citations

For This Compound
6
Citations
AM de Almeida, TL Andersen… - The Journal of …, 2015 - ACS Publications
A useful method was developed for the synthesis of active esters by palladium-catalyzed alkoxycarbonylation of (hetero)aromatic bromides. The protocol was general for a range of …
Number of citations: 34 pubs.acs.org
A Schulze, A Giannis - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
Recently, the use of the hypervalent iodine reagent 1‐hydroxy‐1,2‐benziodoxol‐3(1H)‐one 1‐oxide (IBX) for the oxidation of primary alcohols and aldehydes to carboxylic acids was …
Number of citations: 55 onlinelibrary.wiley.com
A Barré, ML Tintas, F Alix, V Gembus… - The Journal of …, 2015 - ACS Publications
An efficient Pd-catalyzed carbonylation protocol is described for the coupling of a large panel of aryl, heteroaryl, benzyl, vinyl and allyl halides 2 with the unusual N-hydroxysuccinimidyl (…
Number of citations: 27 pubs.acs.org
M Pilo, A Porcheddu, L De Luca - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
A copper-catalysed oxidative amidation of aldehydes via N-hydroxysuccinimide ester formation is reported. The methodology employed to prepare amides directly from aldehydes has a …
Number of citations: 39 pubs.rsc.org
X Xu, J Sun, Y Lin, J Cheng, P Li… - European Journal of …, 2017 - Wiley Online Library
An Fe(NO 3 ) 3 ·9H 2 O‐catalyzed cross‐dehydrogenative coupling reaction between N‐hydroxyphthalimide (NHPI) or N‐hydroxysuccinimide (NHSI) and aldehydes or alcohols in air is …
J Dussart-Gautheret, J Deschamp… - The Journal of …, 2020 - ACS Publications
An easily handled one-pot synthetic procedure was previously developed for the synthesis of bisphosphinates starting from acyl chlorides. Herein, other trivalent derivatives as acid …
Number of citations: 4 pubs.acs.org

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